Fmoc-α-甲基-DL-蛋氨酸

描述

Molecular Structure Analysis

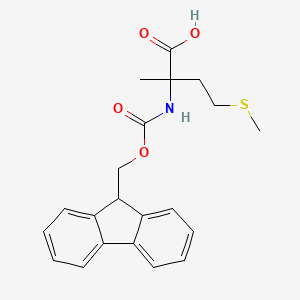

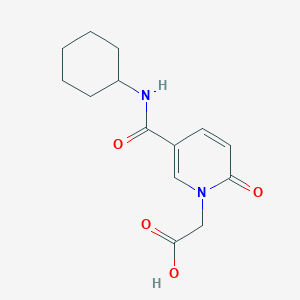

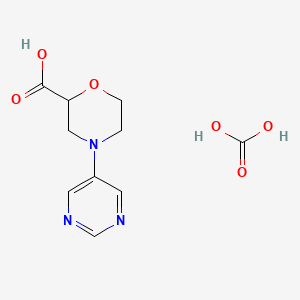

Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis

Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-DL-methionine is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).科学研究应用

肽合成

Fmoc-α-甲基-DL-蛋氨酸: 在肽合成中得到广泛应用。 Fmoc(芴甲氧羰基)基团在合成过程中保护氨基,从而允许氨基酸的顺序添加以形成肽 。该化合物特别适用于将甲基引入肽中,这可以显著改变其性质。

蛋白质结构修饰

研究人员利用Fmoc-α-甲基-DL-蛋氨酸对蛋白质结构进行细微的改变 。这些修饰会影响蛋白质折叠、稳定性和与其他分子的相互作用,从而提供对特定结构特征如何影响蛋白质功能的见解。

生物分子合成

该化合物在抗体和酶等生物分子的合成中起着至关重要的作用。通过改变这些分子内的肽链,科学家可以研究这些变化对分子功能和稳定性的影响。

小分子合成

Fmoc-α-甲基-DL-蛋氨酸: 也用于小分子的合成。这些小分子可以用作探针、药物或作为各种生化应用中更大分子组装的一部分。

蛋白质组学研究

在蛋白质组学研究中,Fmoc-α-甲基-DL-蛋氨酸是研究蛋白质相互作用和动力学的宝贵工具 。它允许创建可以模拟或破坏天然蛋白质功能的修饰肽,有助于理解细胞过程。

新型生物材料的开发

该化合物修饰肽性质的能力使其成为开发新型生物材料的候选者。这些材料可以在组织工程、药物递送系统以及细胞生长的支架方面得到应用。

蛋白质-蛋白质相互作用的研究

用Fmoc-α-甲基-DL-蛋氨酸修饰肽可以帮助研究蛋白质-蛋白质相互作用 。引入的甲基可以改变相互作用界面,提供有关这些相互作用性质的宝贵数据。

治疗应用

虽然主要用于研究,但正在探索使用Fmoc-α-甲基-DL-蛋氨酸合成的肽的潜在治疗应用。这些可能包括针对蛋白质功能障碍或错误折叠是因素的疾病的新型治疗方法。

作用机制

Target of Action

Fmoc-alpha-methyl-DL-methionine is primarily used as a protecting group in peptide synthesis . The specific targets of Fmoc-alpha-methyl-DL-methionine are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The mode of action of Fmoc-alpha-methyl-DL-methionine involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by Fmoc-alpha-methyl-DL-methionine are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group .

Result of Action

The result of the action of Fmoc-alpha-methyl-DL-methionine is the successful synthesis of peptides. By protecting the amine groups of amino acids during synthesis, Fmoc-alpha-methyl-DL-methionine allows for the formation of peptide bonds without unwanted side reactions .

Action Environment

The action of Fmoc-alpha-methyl-DL-methionine is influenced by the chemical environment in which peptide synthesis occurs. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.

实验室实验的优点和局限性

Fmoc-α-Me-Met has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is easy to synthesize and purify. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, Fmoc-α-Me-Met also has some limitations. It is not soluble in aqueous solutions, making it difficult to use in certain experiments. In addition, it has a relatively short shelf life, making it necessary to store it in a cool, dry place.

未来方向

There are several potential future directions for the use of Fmoc-α-Me-Met in scientific research. One potential direction is the use of Fmoc-α-Me-Met in the study of protein-protein interactions. It could be used to study the effects of mutations on protein structure and function, as well as to study the effects of mutations on protein-protein interactions. In addition, Fmoc-α-Me-Met could be used to study the effects of post-translational modifications on protein structure and function. Finally, Fmoc-α-Me-Met could be used to study the effects of environmental factors on protein structure and function.

安全和危害

While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPHAVLGYDEOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)

![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)

![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)